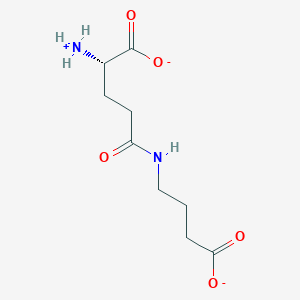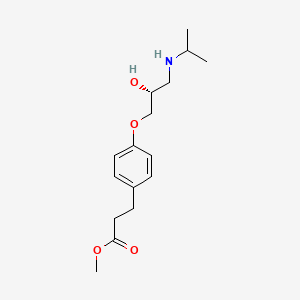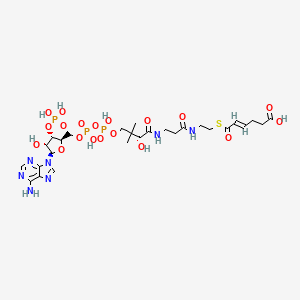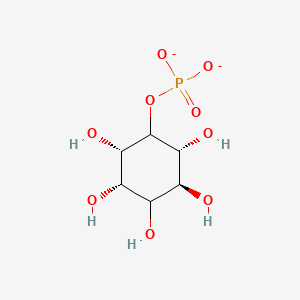
Neodymium-143
Übersicht
Beschreibung
Neodymium-143 is a stable isotope of the rare earth element neodymium, which is represented by the symbol Nd and has an atomic number of 60 . Neodymium is part of the lanthanide series and is known for its significant role in various technological applications due to its unique properties . This compound, in particular, is utilized in radiometric dating techniques to understand geological time scales and the ages of rocks and minerals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of highly purified neodymium, including neodymium-143, often involves a series of extraction chromatography methods. One such method includes the use of triple tandem columns filled with different resins to separate neodymium from other lanthanides . The process typically starts with the dissolution of the sample using hydrofluoric and nitric acids, followed by a series of chromatographic separations to achieve high purity .
Industrial Production Methods: Industrial production of neodymium isotopes, including this compound, involves the enrichment of natural neodymium through various methods such as rolling, casting, or pressing . These methods ensure that the isotopic composition is suitable for specific applications, particularly in scientific research and industrial uses .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium, including its isotope neodymium-143, undergoes several types of chemical reactions, such as oxidation, reduction, and substitution . For instance, neodymium can react with chlorine to form neodymium chloride (NdCl₃), and with oxygen to form neodymium oxide (Nd₂O₃) .
Common Reagents and Conditions: Common reagents used in reactions involving neodymium include halogens (e.g., chlorine, fluorine) and oxygen . These reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products: The major products formed from these reactions include neodymium chloride (NdCl₃), neodymium fluoride (NdF₃), and neodymium oxide (Nd₂O₃) . These compounds have various applications in different fields, including electronics and materials science .
Wissenschaftliche Forschungsanwendungen
Neodymium-143 plays a crucial role in scientific research, particularly in the field of geochronology. It is used in the neodymium-samarium dating method to determine the age of rocks and minerals . This method helps researchers understand the thermal history of Earth’s crust and track geological events over billions of years .
Additionally, this compound is significant in the study of planetary differentiation and early Earth conditions . Its stable nature and long half-life make it an ideal isotope for precise age determinations in geological studies .
Wirkmechanismus
The mechanism by which neodymium-143 exerts its effects is primarily through its role in radiometric dating. By analyzing the ratio of this compound to samarium-147 in rock samples, scientists can accurately date the formation of those rocks . This information helps construct timelines of geological events, revealing the history and evolution of Earth’s crust over billions of years .
Vergleich Mit ähnlichen Verbindungen
Neodymium-143 is unique among neodymium isotopes due to its stable nature and specific applications in radiometric dating . Similar compounds include other neodymium isotopes such as neodymium-142, neodymium-144, and neodymium-145 . These isotopes also have applications in scientific research, but this compound is particularly valued for its stability and long half-life .
Eigenschaften
IUPAC Name |
neodymium-143 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[143Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931842 | |
| Record name | (~143~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.90982 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14336-83-5 | |
| Record name | Neodymium, isotope of mass 143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~143~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide](/img/structure/B1265055.png)
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)

![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)


